2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Description
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a tertiary amine derivative featuring a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a benzyl group at the 3-position. The compound includes an ethanolamine moiety (-NH-CH2-CH2OH) linked to the pyrrolidin-3-ylmethyl group.
Notably, it is listed as discontinued in supplier catalogs, indicating it may have been explored as a synthetic intermediate or candidate in early-stage research .
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-9-7-15-10-14-6-8-16(12-14)11-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMHHSBJCGAUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of benzylamine with pyrrolidine derivatives under controlled conditions. One common method includes the reductive amination of benzylamine with pyrrolidine-3-carbaldehyde, followed by the addition of ethanolamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, benzyl derivatives, and ethanolamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Differences
The following table summarizes structural analogues and their distinctions:
| Compound Name | Core Heterocycle | Substituent Position | Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol | Pyrrolidine | 3-position | Benzyl, ethanolamine | ~260 (estimated) | 1249701-20-9† |
| 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol | Pyrrolidine | 2-position | Benzyl, ethanolamine | ~260 (estimated) | Not provided |
| 2-[(1-Methyl-piperidin-2-ylmethyl)-amino]-ethanol | Piperidine | 2-position | Methyl, ethanolamine | 172.27 | 1249701-20-9 |
| [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid | Pyrrolidine | 2-position | Benzyl, isopropyl, acetic acid | 290.41 | 1353963-06-0 |
| 2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol | Piperidine | 3-position | Benzyl, ethyl, ethanolamine | ~278 (estimated) | Not provided |
Key Observations :
- Heterocycle Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters ring strain and conformational flexibility. Piperidine derivatives may exhibit enhanced metabolic stability in vivo compared to pyrrolidines .
- Substituent Position: The benzyl group at pyrrolidin-3-yl (target compound) vs.
- Functional Groups: Replacement of ethanolamine with acetic acid (e.g., CAS 1353963-06-0) modifies polarity and hydrogen-bonding capacity, impacting solubility and membrane permeability .
Physicochemical Properties:
- Hydrophobicity: The benzyl group increases lipophilicity, enhancing blood-brain barrier penetration compared to methyl-substituted analogues (e.g., 2-[(1-Methyl-piperidin-2-ylmethyl)-amino]-ethanol) .
- Solubility: Ethanolamine-containing compounds are more water-soluble than acetic acid derivatives due to the hydroxyl group’s polarity .
Biological Activity
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol, a compound characterized by its unique structure comprising a pyrrolidine ring, a benzyl group, and an ethanol moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound falls under the category of amino alcohols and is notable for its potential applications in drug development. Its structural features may facilitate interactions with various biological targets, influencing cellular processes and enzyme activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways. For instance, it could potentially inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of pyrrolidine compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0048 mg/mL |
| Compound B | S. aureus | 3.12 μg/mL |
| Compound C | C. albicans | 0.0195 mg/mL |
Neuroactive Potential
The compound's structure suggests potential neuroactive properties. Similar compounds have been studied for their effects on neurological disorders, indicating that this compound could serve as a therapeutic agent in treating conditions such as anxiety or depression.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0048 to 3.12 mg/mL .
- Neuropharmacological Effects : Research on related compounds indicated significant effects on neurotransmitter systems, suggesting that this compound may modulate synaptic transmission .
Q & A
Q. Optimization Strategies :
- Catalysts : Use of EDC·HCl or HOBT for efficient coupling .
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates .
- Yield Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Benzyl bromide, TEA, DCM, 25°C | 75–88 | |
| Amination | 2-Bromoethanol, NaBH₄, MeOH | 65–78 | |
| Purification | C18 column (acetonitrile/water) | >90 purity |
How can the stereochemistry and spatial conformation of this compound be resolved using crystallographic techniques?
Basic Research Focus
X-ray crystallography is the gold standard. Key steps include:
Q. Advanced Consideration :
- Twinned Data : SHELXL’s twin refinement tools can resolve overlapping diffraction patterns .
- Validation Metrics : R-factors < 0.05 and RMSD for bond lengths < 0.02 Å ensure accuracy .
What pharmacological screening approaches are recommended to assess its interaction with neurotransmitter systems?
Q. Basic Research Focus
- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-ligands for dopamine D₂ or serotonin 5-HT₃ receptors) .
- Functional Assays : Calcium flux or cAMP modulation in transfected HEK293 cells .
Q. Advanced Consideration :
- Contradictory Data : Use orthogonal methods (e.g., SPR for binding kinetics and patch-clamp for ion channel effects) to validate mechanisms .
How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical outcomes?
Q. Advanced Research Focus
- Chiral Resolution : Use of (R)- or (S)-specific catalysts (e.g., chiral oxazaborolidines) during amination .
- Analytical Validation :
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- CD Spectroscopy : Detect Cotton effects at 220–250 nm for pyrrolidine moieties .
Q. Advanced Research Focus
- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., GPCRs) due to the benzyl-pyrrolidine motif .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity predictions .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values .
Example : Docking to dopamine D₂ receptor yielded ΔG = -9.2 kcal/mol, correlating with IC₅₀ = 120 nM in vitro .
How should researchers address discrepancies in reported biological activity data across studies?
Q. Advanced Research Focus
- Source Analysis : Verify compound purity (HPLC > 98%) and storage conditions (desiccated, -20°C) .
- Assay Variability : Normalize data to internal controls (e.g., reference agonists/antagonists) .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .
Case Study : Discrepancies in serotonin receptor binding (Ki = 50–200 nM) were traced to differences in membrane preparation methods .
What are the key differences in biological activity between this compound and structurally similar analogs?
Q. Basic Research Focus
- Structural Modifications : Compare with analogs lacking the ethanol moiety or with varied substituents (e.g., isopropyl vs. cyclopropyl) .
- Activity Trends :
| Analog | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol | D₂ Dopamine | 85 | |
| 1-Benzylpyrrolidine | 5-HT₃ | >1000 | |
| 2-[(Cyclopropyl)-amino]-ethanol derivative | D₂ Dopamine | 320 |
Key Insight : The ethanol group enhances solubility and hydrogen bonding, improving receptor affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
